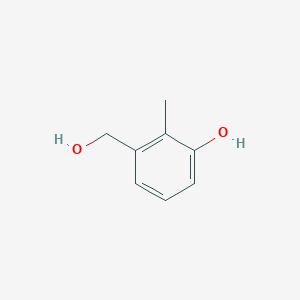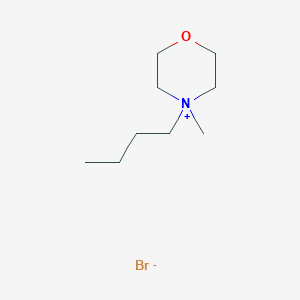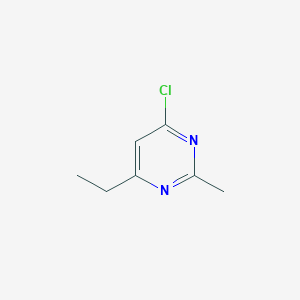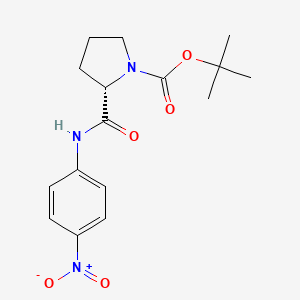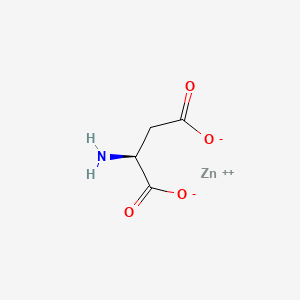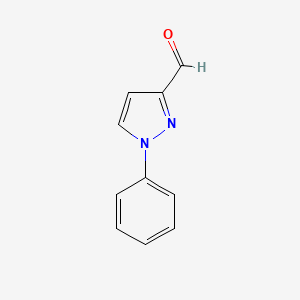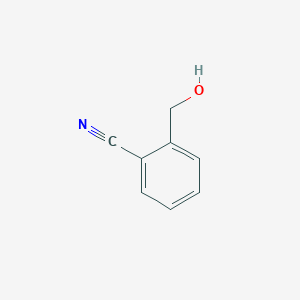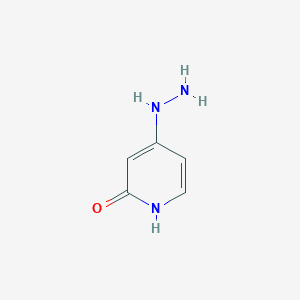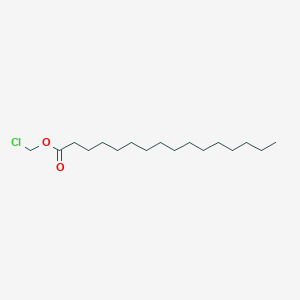
Acide hexadécanoïque, ester chlorométhylique
Vue d'ensemble
Description
Hexadecanoic acid, chloromethyl ester, also known as chloromethyl hexadecanoate, is a chemical compound with the molecular formula C17H33ClO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of Hexadecanoic acid, chloromethyl ester consists of 17 carbon atoms, 33 hydrogen atoms, 2 oxygen atoms, and 1 chlorine atom . The InChI code for this compound is 1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)20-16-18/h2-16H2,1H3 .Chemical Reactions Analysis
Esters, including Hexadecanoic acid, chloromethyl ester, typically undergo reactions such as hydrolysis, which is the process of breaking down the ester using water. This reaction can be catalyzed by either an acid or a base . Esters can also be reduced to primary alcohols using lithium aluminum hydride .Physical And Chemical Properties Analysis
Hexadecanoic acid, chloromethyl ester is a solid substance . Its molecular weight is 304.9 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Analyse phytochimique
L’acide hexadécanoïque, ester chlorométhylique est identifié comme un composé bioactif dans les études phytochimiques. Il est présent dans les extraits éthanoliques de diverses plantes et a été associé à des activités biologiques significatives. Par exemple, dans une étude portant sur un nouvel extrait polyherbal, ce composé était l’un des 35 phytochimiques identifiés par analyse GC-MS . La présence de tels composés est cruciale pour les propriétés antioxydantes et anti-inflammatoires des extraits, qui peuvent être essentielles dans le traitement de maladies telles que le diabète.
Activité antioxydante
Dans le domaine de la recherche antioxydante, l’this compound contribue à la capture des radicaux libres. Son efficacité peut être comparée à celle d’antioxydants standard en utilisant des tests tels que le DPPH, où les valeurs EC50 sont mesurées pour déterminer la concentration nécessaire pour réduire la présence de radicaux libres de 50 % . Cette application est essentielle pour comprendre le potentiel du composé dans la prévention des maladies liées au stress oxydatif.
Potentiel anti-inflammatoire
Le potentiel anti-inflammatoire de l’this compound est évalué par des études in vitro. Il a été démontré qu’il présentait des valeurs IC50 comparables à celles des médicaments standard dans les tests de stabilisation membranaire et de dénaturation protéique . Cela suggère son utilité dans le développement de nouveaux agents anti-inflammatoires qui pourraient être utilisés dans les traitements médicaux.
Interaction microbienne et tolérance au stress oxydatif
En microbiologie, l’this compound joue un rôle dans les interactions microbiennes, en particulier dans les systèmes de co-culture. Par exemple, dans une co-culture de Saccharomyces cerevisiae et Escherichia coli, il a été constaté qu’il favorisait la tolérance au stress oxydatif dans les cellules de levure . Cette application est importante pour les procédés de fermentation industrielle, où la tolérance au stress peut conduire à une amélioration de l’efficacité de production.
Métabolomique
Les études métabolomiques identifient souvent l’this compound comme un métabolite clé. Sa présence peut indiquer certaines voies métaboliques ou réponses au stress chez les organismes. Dans les systèmes de co-culture, sa teneur accrue suggère un rôle régulateur dans le métabolisme des cellules de levure, qui pourrait être exploité pour améliorer les stratégies de fermentation .
Identification des composés bioactifs
L’this compound est également important dans l’identification des composés bioactifs dans diverses parties de plantes. Grâce à des techniques telles que la GC-MS, les chercheurs peuvent identifier ce composé parmi d’autres dans les extraits méthanoliques de plantes, ce qui peut conduire à la découverte de nouveaux médicaments ou agents thérapeutiques .
Mécanisme D'action
Target of Action
The primary target of Hexadecanoic acid, chloromethyl ester is the cells of Saccharomyces cerevisiae, a species of yeast . In a co-culture system with Escherichia coli, it was found that this compound promotes oxidative stress tolerance in S. cerevisiae cells .
Mode of Action
Hexadecanoic acid, chloromethyl ester: interacts with its targets by enhancing the viability of S. cerevisiae cells. It achieves this by improving the membrane stability of these cells and reducing the level of oxidized lipids . Furthermore, it has been suggested that this compound inhibits the enzyme phospholipase A2 in a competitive manner , which could contribute to its overall effect.
Biochemical Pathways
The presence of Hexadecanoic acid, chloromethyl ester in the co-culture supernatant of S. cerevisiae and E. coli seems to affect the oxidative stress tolerance pathway . This compound, when added exogenously, contributes to higher oxidative stress tolerance in S. cerevisiae cells . This suggests that it may play a role in the regulation of oxidative stress responses.
Result of Action
The action of Hexadecanoic acid, chloromethyl ester results in enhanced oxidative stress tolerance in S. cerevisiae cells . This is evidenced by improved cell viability, increased membrane stability, and reduced levels of oxidized lipids . Additionally, it has been suggested that this compound may have anti-inflammatory properties due to its inhibitory effect on the enzyme phospholipase A2 .
Action Environment
The action of Hexadecanoic acid, chloromethyl ester is influenced by the environmental context of a microbial co-culture system. In such a system, microorganisms encounter a living environment different from their respective pure cultures, surrounded by various compounds secreted by co-existing microorganisms . This unique environment likely influences the action, efficacy, and stability of the compound.
Analyse Biochimique
Biochemical Properties
Hexadecanoic acid, chloromethyl ester plays a significant role in biochemical reactions due to its properties as a carbonyl ester compound. It interacts with various enzymes and proteins, particularly those involved in lipid metabolism. For instance, it can act as a substrate for esterases, which hydrolyze ester bonds, releasing chloromethyl alcohol and hexadecanoic acid . Additionally, it may interact with fatty acid-binding proteins (FABPs) that facilitate the transport of fatty acids within cells .
Cellular Effects
Hexadecanoic acid, chloromethyl ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the oxidative stress tolerance of yeast cells by enhancing membrane stability and reducing oxidized lipid levels . This compound may also impact the expression of genes involved in lipid metabolism and stress response, thereby modulating cellular functions .
Molecular Mechanism
At the molecular level, hexadecanoic acid, chloromethyl ester exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in lipid metabolism, such as esterases and lipases . The compound’s ester bond is susceptible to hydrolysis, leading to the release of chloromethyl alcohol and hexadecanoic acid, which can further participate in metabolic pathways . These interactions may result in changes in gene expression and cellular responses to metabolic stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexadecanoic acid, chloromethyl ester can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that hexadecanoic acid, chloromethyl ester can promote oxidative stress tolerance in yeast cells over extended periods, suggesting its potential for enhancing cell viability under stress conditions . Its stability and degradation products need to be carefully monitored to ensure consistent results .
Dosage Effects in Animal Models
The effects of hexadecanoic acid, chloromethyl ester vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on lipid metabolism and oxidative stress tolerance. At higher doses, it could potentially cause toxic or adverse effects, such as disruptions in cellular homeostasis and increased oxidative stress . It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects .
Metabolic Pathways
Hexadecanoic acid, chloromethyl ester is involved in several metabolic pathways, including fatty acid metabolism and beta-oxidation. It interacts with enzymes such as acyl-CoA synthetase and carnitine palmitoyltransferase, which facilitate its incorporation into metabolic processes . The compound’s metabolism can influence metabolic flux and the levels of various metabolites, impacting overall cellular energy balance .
Transport and Distribution
Within cells and tissues, hexadecanoic acid, chloromethyl ester is transported and distributed through interactions with transporters and binding proteins. Fatty acid-binding proteins (FABPs) play a crucial role in its intracellular transport, ensuring its proper localization and accumulation . The compound’s distribution can affect its bioavailability and efficacy in different cellular compartments .
Subcellular Localization
Hexadecanoic acid, chloromethyl ester is localized in specific subcellular compartments, such as the endoplasmic reticulum and lipid droplets. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to these compartments . The compound’s localization is essential for its role in lipid metabolism and cellular responses to metabolic stress .
Propriétés
IUPAC Name |
chloromethyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)20-16-18/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLQYLAQYCCHNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515215 | |
| Record name | Chloromethyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61413-69-2 | |
| Record name | Chloromethyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



